molecular formula C7H10O2 B14718658 3-Methoxy-4-methyl-2-cyclopenten-1-one CAS No. 7180-61-2

3-Methoxy-4-methyl-2-cyclopenten-1-one

Cat. No.: B14718658
CAS No.: 7180-61-2
M. Wt: 126.15 g/mol
InChI Key: XPIDVFODBVIXGV-UHFFFAOYSA-N
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Description

3-Methoxy-4-methyl-2-cyclopenten-1-one is an organic compound with the molecular formula C7H10O2. It is a derivative of cyclopentenone, characterized by a methoxy group at the 3-position and a methyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-methyl-2-cyclopenten-1-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts and solvents to enhance yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-methyl-2-cyclopenten-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

3-Methoxy-4-methyl-2-cyclopenten-1-one has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-methyl-2-cyclopenten-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-2-cyclopenten-1-one: Similar structure but lacks the methyl group at the 4-position.

    3-Methyl-2-cyclopenten-1-one: Similar structure but lacks the methoxy group at the 3-position.

    2-Cyclopenten-1-one: The parent compound without any substituents.

Uniqueness

3-Methoxy-4-methyl-2-cyclopenten-1-one is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups enhances its versatility in various chemical reactions and applications .

Properties

CAS No.

7180-61-2

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

3-methoxy-4-methylcyclopent-2-en-1-one

InChI

InChI=1S/C7H10O2/c1-5-3-6(8)4-7(5)9-2/h4-5H,3H2,1-2H3

InChI Key

XPIDVFODBVIXGV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C=C1OC

Origin of Product

United States

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